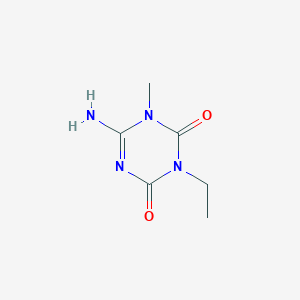

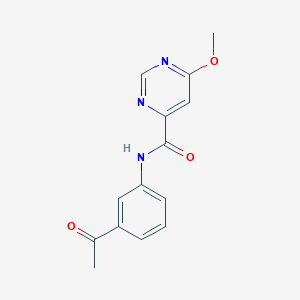

6-氨基-3-乙基-1-甲基-1,3,5-三嗪-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” is a derivative of 1,3,5-triazine . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific chemical reactions of “6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” are not detailed in the available resources.科学研究应用

固相合成

6-氨基-1,3,5-三嗪-2,4-二酮等衍生物(包括6-氨基-3-乙基-1-甲基-1,3,5-三嗪-2,4-二酮)在固相合成领域有重要应用。研究表明,这些化合物可以在固相上使用无痕迹方法合成,有利于高纯度和产率。该过程涉及树脂结合的S-甲基异硫脲与异氰酸酯反应,生成树脂结合的亚硫脲,然后与胺反应产生所需产物 (Yu, Ostresh, & Houghten, 2004)。

化学修饰和衍生物

该化合物已被用作合成各种衍生物的基础。例如,研究涉及溴代丙酮酸乙酯与6-甲基-1,3,5-三嗪-2,4(1H,3H)-二酮反应,导致产生四氢-2,4-二氧吡咯[1,2-a][1,3,5]三嗪-7-羧酸酯 (Traynor & Wibberley, 1974)。

生物杀菌应用

6-甲基-1,3,5-三嗪-2,4-二酮基团已被化学连接到商业聚苯乙烯上,形成具有生物杀菌性能的新型聚合物。这种改性聚合物在水过滤应用中对金黄色葡萄球菌等细菌表现出有效性 (Sun, Chen, & Worley, 1996)。

合成新型杂环化合物

6-氨基-1,3,5-三嗪-2,4-二酮可作为合成各种新型杂环化合物的前体。例如,它们已被用于合成[1,2,4]三嗪并[4,3-b][1,2,4,5]四氮杂杂环戊二烯衍生物,展示了该化合物在创造多样化化学结构方面的多功能性 (Vahedi, Rajabzadeh, & Farvandi, 2010)。

未来方向

The future directions for “6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” could involve further exploration of its potential biological activities and applications. As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .

属性

IUPAC Name |

6-amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-10-5(11)8-4(7)9(2)6(10)12/h3H2,1-2H3,(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBIADSUCQREFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N=C(N(C1=O)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2435631.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2435632.png)

![N-[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2435635.png)

![6-[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435637.png)

![1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2435639.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate](/img/structure/B2435641.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2435642.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2435646.png)

![4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2435647.png)

![Pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2435648.png)